1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine
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Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the benzyl ring, along with an isopropyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzyl chloride and 4-isopropylpiperazine.
Nucleophilic Substitution Reaction: The key step in the synthesis is the nucleophilic substitution reaction, where 5-bromo-2-methoxybenzyl chloride reacts with 4-isopropylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at an elevated temperature (e.g., 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium (e.g., sulfuric acid) at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the cell surface, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine can be compared with other similar compounds, such as:
1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine: This compound has a biphenyl group instead of an isopropyl group and exhibits different biological activities.
1-(5-bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine: This compound has a methoxybenzyl group instead of an isopropyl group and may have different chemical properties and applications.
1-(5-bromo-2-methoxybenzyl)-4-(2-methylbenzyl)piperazine: This compound has a methylbenzyl group instead of an isopropyl group and may show variations in its biological activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O/c1-12(2)18-8-6-17(7-9-18)11-13-10-14(16)4-5-15(13)19-3/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHUHRLBSYCMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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